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molecular formula C9H13N3O3 B8700101 2-(2-Dimethylaminoethoxy)-5-nitropyridine

2-(2-Dimethylaminoethoxy)-5-nitropyridine

Cat. No. B8700101
M. Wt: 211.22 g/mol
InChI Key: UDBRLIGKRUMVCN-UHFFFAOYSA-N
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Patent
US07517367B2

Procedure details

A mixture of 7.93 g (50 mmol) of 2-chloro-5-nitropyridine, 4.9 g (55 mmol) of 2,2-dimethylaminoethanol and 4 g (29 mmol) of potassium carbonate in 50 mL of dimethylformamide was allowed to stand at room temperature with occasional shaking. The mixture was then poured into 200 mL of water and the resulting mixture was extracted three times with 30-mL portions of ethyl acetate. Drying over magnesium sulfate and evaporation of the solvent gave a yellowish oil.
Quantity
7.93 g
Type
reactant
Reaction Step One
Name
2,2-dimethylaminoethanol
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.CN[CH:13]([NH:16][CH3:17])[CH2:14][OH:15].[C:18](=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH3:18][N:16]([CH3:17])[CH2:13][CH2:14][O:15][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.93 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
2,2-dimethylaminoethanol
Quantity
4.9 g
Type
reactant
Smiles
CNC(CO)NC
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at room temperature with occasional shaking
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted three times with 30-mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a yellowish oil

Outcomes

Product
Name
Type
Smiles
CN(CCOC1=NC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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